N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine
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Overview
Description
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine: is a chemical compound characterized by its unique structure, which includes a 4-methylphenyl group and two pentafluorophenyl groups attached to a methanimine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine typically involves the reaction of 4-methylphenylamine with pentafluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Imine oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine involves its interaction with molecular targets through its imine group and pentafluorophenyl rings. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, while the pentafluorophenyl groups enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-Methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide
- Tetrakis(pentafluorophenyl)borate
Comparison: N-(4-Methylphenyl)-1,1-bis(pentafluorophenyl)methanimine is unique due to its specific combination of a 4-methylphenyl group and two pentafluorophenyl groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds. For instance, tetrakis(pentafluorophenyl)borate is known for its weakly coordinating anion properties, while N-(4-Methylphenyl)-2-((2,3,4,5,6-pentafluorophenyl)thio)acetamide has different reactivity due to the presence of a thioether linkage.
Properties
CAS No. |
75840-65-2 |
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Molecular Formula |
C20H7F10N |
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,1-bis(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C20H7F10N/c1-6-2-4-7(5-3-6)31-20(8-10(21)14(25)18(29)15(26)11(8)22)9-12(23)16(27)19(30)17(28)13(9)24/h2-5H,1H3 |
InChI Key |
JVSYTJFLGCQNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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